Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
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Overview
Description
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C10H14O2S. It is a member of the ester family, characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate typically involves the esterification of 2-methyl-2-(thiophen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-methyl-2-(thiophen-2-yl)propanol.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-methylpropanoate: Similar ester structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the ester group.
Methyl 2-methyl-2-(thiophen-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the thiophene ring and the ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its ability to engage in π-π stacking interactions and hydrogen bonding. These properties enhance its binding affinity to various biological targets, making it a candidate for pharmacological applications.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic formulations .
2. Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially leading to applications in treating conditions characterized by chronic inflammation.
3. Enzyme Inhibition
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and may lead to significant drug-drug interactions, highlighting the importance of understanding its pharmacokinetics in clinical settings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thiophene moiety facilitates interactions with active site residues of enzymes, which can alter their activity.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cellular growth.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential for further development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent .
Comparison with Related Compounds
Properties
IUPAC Name |
ethyl 2-methyl-2-thiophen-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSWEVAPDCNYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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